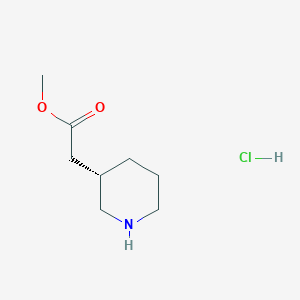

(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride

Overview

Description

(S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride, also known as (S)-MPH, is an organic compound with a molecular formula of C7H15ClNO2. It is a chiral compound, meaning it has two mirror-image forms, and is used in a wide range of scientific applications. (S)-MPH is used in the synthesis of various compounds, including drugs, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Radioligand Development for PET Imaging

Matarrese et al. (2000) explored the synthesis of (3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753) labeled with 11C for potential use as a radioligand in positron emission tomography (PET) imaging of Dopamine D4 receptors. However, their study indicated that [11C]SB-235753 may not be suitable for dopamine D4 receptor studies due to its rapid metabolism in plasma and the cerebellum. This research highlights the potential of piperidine derivatives in the development of new radioligands for brain imaging studies (Matarrese et al., 2000).

Synthesis and Chemical Transformations

Several studies focus on the synthesis and chemical transformations of compounds related to piperidine. For instance, Vervisch et al. (2012) reported on the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines. Their work showcases the potential of using non-activated aziridines as building blocks for piperidine synthesis, which is relevant for the broader field of organic chemistry and pharmaceuticals (Vervisch et al., 2012).

In another study, Ojo (2012) developed a series of piperidine ring-modified analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate. These compounds were synthesized through alkylation and acylation, followed by reduction and methylation processes. This research contributes to the diversity of synthetic approaches for modifying piperidine structures (Ojo, 2012).

Pharmacological Applications

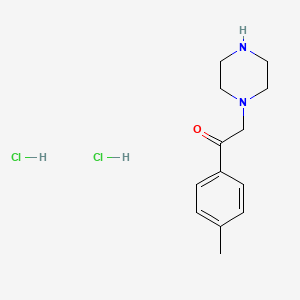

In the realm of pharmacology, Shibuya et al. (2018) identified a compound with a piperazine unit, which showed potent inhibition of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, indicating potential therapeutic applications. The study emphasizes the importance of piperidine and piperazine derivatives in designing new drugs for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

Biochemical Analysis

Biochemical Properties

(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular processes. The precise molecular interactions depend on the specific biomolecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s activity may decrease over time due to degradation, leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects may occur, including enzyme inhibition, cellular damage, or systemic toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the production of metabolites that can further interact with cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. This distribution can affect the compound’s efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .

properties

IUPAC Name |

methyl 2-[(3S)-piperidin-3-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRVXFSQPBNUIE-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662863 | |

| Record name | Methyl [(3S)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957471-98-6 | |

| Record name | Methyl [(3S)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B1419399.png)

![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/structure/B1419401.png)